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ADCT-701 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in

targeting and eliminating cancer cells expressing Delta-like non-canonical Notch ligand 1

(DLK1). This technical guide provides an in-depth exploration of the core technologies

underpinning ADCT-701, specifically its advanced linker and potent payload, supported by

preclinical data and detailed experimental methodologies.

Core Components of ADCT-701
ADCT-701 is a sophisticated biotherapeutic engineered with three primary components: a

humanized IgG1 antibody targeting DLK1, a proprietary linker system, and a powerful cytotoxic

payload.[1][2] The precise design of each element is critical to its therapeutic window and

overall efficacy.

Antibody: A humanized monoclonal IgG1 antibody, HuBA-1-3D, that specifically targets

human DLK1.[3] DLK1 is an attractive tumor antigen due to its high expression in various

malignancies, including neuroblastoma, hepatocellular carcinoma (HCC), small cell lung

cancer (SCLC), and adrenocortical carcinoma (ACC), while having restricted expression in

healthy adult tissues.[1][3][4]

Linker System: The antibody is site-specifically conjugated to the payload via a multi-

component linker system designed for stability in circulation and efficient cleavage within the

tumor cell. This system comprises:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15572971?utm_src=pdf-interest
https://www.adctmedical.com/wp-content/uploads/2021/04/Poster_701_AACR-2018.pdf
https://www.researchgate.net/publication/327091274_Abstract_744_ADCT-701_a_novel_pyrrolobenzodiazepine_PBD_dimer-based_antibody-drug_conjugate_ADC_targeting_DLK1-expressing_tumors
https://www.adctherapeutics.com/science-focus/pipeline/
https://www.adctmedical.com/wp-content/uploads/2021/04/Poster_701_AACR-2018.pdf
https://www.adctherapeutics.com/science-focus/pipeline/
https://aacrjournals.org/cancerres/article/78/13_Supplement/744/630524/Abstract-744-ADCT-701-a-novel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GlycoConnect™ Technology: A chemoenzymatic method that attaches payloads to the

antibody's glycan, ensuring a homogeneous drug-to-antibody ratio (DAR) and a stable

ADC.[5]

HydraSpace™ Technology: A spacer component designed to improve the ADC's solubility

and pharmacokinetic properties.[1][6]

Valine-Alanine Cleavable Linker: A cathepsin-cleavable dipeptide linker that is designed to

be stable in the bloodstream but is efficiently cleaved by lysosomal proteases upon

internalization into the target cancer cell.[1][2][6]

Payload: The cytotoxic agent is SG3199, a pyrrolobenzodiazepine (PBD) dimer.[1][2][6] PBD

dimers are a class of highly potent DNA-interactive agents.

The final construct of ADCT-701 has a drug-to-antibody ratio (DAR) of approximately 1.8 to 1.9.

[1][6]

Mechanism of Action
The therapeutic strategy of ADCT-701 is predicated on the targeted delivery of its cytotoxic

payload to DLK1-expressing cancer cells. The process unfolds in a series of sequential steps.
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Caption: Mechanism of action of ADCT-701.
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Binding: ADCT-701 circulates in the bloodstream and selectively binds to the DLK1 protein

expressed on the surface of tumor cells.[7]

Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via

endocytosis.[7][8]

Lysosomal Trafficking and Payload Release: The endosome containing the complex fuses

with a lysosome. Inside the acidic environment of the lysosome, proteases, such as

cathepsin, cleave the valine-alanine linker, releasing the active SG3199 payload.[3][7]

DNA Cross-linking: The released SG3199 payload translocates to the nucleus and binds to

the minor groove of the DNA, forming highly cytotoxic interstrand cross-links.[6][8]

Cell Cycle Arrest and Apoptosis: These DNA lesions are difficult for the cell to repair, leading

to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis

(programmed cell death).[8]

Bystander Killing: The hydrophobic nature of the PBD payload allows it to diffuse out of the

targeted cancer cell and kill neighboring, potentially DLK1-negative, cancer cells.[8]

Quantitative Preclinical Data
ADCT-701 has demonstrated potent and specific anti-tumor activity in a range of preclinical

models.

Table 1: In Vitro Cytotoxicity of ADCT-701
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Cell Line Cancer Type IC50 (pM)

SK-N-FI Neuroblastoma Data not quantified

LI1097
Hepatocellular Carcinoma

(PDX)
Data not quantified

CU-ACC1 Adrenocortical Carcinoma Potent Inhibition

H295R Adrenocortical Carcinoma Potent Inhibition

CU-ACC2 (DLK1-) Adrenocortical Carcinoma No significant inhibition

Data derived from graphical

representations and qualitative

descriptions in the cited

literature.[1][6]

Table 2: In Vivo Efficacy of ADCT-701 in Xenograft
Models

Model Cancer Type Dose (mg/kg) Outcome

SK-N-FI Xenograft Neuroblastoma 1.0

4/9 Complete

Responders (CR), 1/9

Partial Responders

(PR)

HCC PDX Model
Hepatocellular

Carcinoma
1.0 2/8 CR, 3/8 PR

Data is based on

single-dose

intravenous

administration.[2][4]

Table 3: Pharmacokinetic Properties of ADCT-701
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Species Dose (mg/kg) Half-life Key Finding

Rat 5 9-11 days Excellent stability

Mouse 1 Not specified

High in vivo stability,

comparable profiles of

total and conjugated

antibody

Pharmacokinetic

analysis was

performed in non-

tumor bearing

animals.[1][2]

Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of

ADCT-701.

In Vitro Cytotoxicity Assay
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Experimental Workflow

Plate cancer cells
(e.g., SK-N-FI, CU-ACC1)

Treat with serial dilutions of
ADCT-701 or isotype control ADC

Incubate for 7 days

Add CellTiter-Glo® reagent

Measure luminescence
(proportional to viable cells)

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity assessment.

The anti-proliferative activity of ADCT-701 was assessed using the CellTiter-Glo® Luminescent

Cell Viability Assay (Promega).[1]

Cell Plating: Human cancer cell lines with varying levels of DLK1 expression were seeded

into multi-well plates.
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Treatment: Cells were treated with a range of concentrations of ADCT-701 or a non-targeting

isotype control ADC.

Incubation: The treated cells were incubated for a period of 7 days to allow for the cytotoxic

effects to manifest.[6]

Lysis and Luminescence Measurement: After incubation, the CellTiter-Glo® reagent was

added to lyse the cells and generate a luminescent signal proportional to the amount of ATP

present, which is indicative of the number of viable cells.

Data Analysis: Luminescence was measured using a plate reader. The data was then used

to generate dose-response curves and calculate the half-maximal inhibitory concentration

(IC50).

In Vivo Xenograft Studies
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Experimental Workflow

Implant human tumor cells
(e.g., SK-N-FI) or PDX fragments

into immunodeficient mice

Allow tumors to establish
and reach a specified volume

Administer a single intravenous (i.v.) dose
of ADCT-701, isotype control, or vehicle

Monitor tumor volume and body weight
over a period of up to 60 days

Assess anti-tumor activity
(e.g., tumor growth inhibition, regressions)

Click to download full resolution via product page

Caption: Workflow for in vivo efficacy studies.

The in vivo anti-tumor efficacy of ADCT-701 was evaluated in cell line-derived and patient-

derived xenograft (PDX) models.[1]

Model Establishment: NOD-SCID or BALB/c nude mice were subcutaneously implanted with

human cancer cells (e.g., SK-N-FI) or patient-derived tumor fragments (e.g., LI1097).[1] For

cell line models, cells were suspended in a mixture of PBS and Matrigel.[2]

Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into

treatment groups.
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Drug Administration: ADCT-701, an isotype control ADC, or a vehicle control was

administered as a single intravenous (i.v.) injection.[1]

Monitoring: Tumor growth was monitored regularly by caliper measurements, and animal

body weight was recorded as a measure of toxicity.

Endpoint Analysis: The study continued for a defined period (e.g., 60 days), and anti-tumor

activity was assessed by comparing tumor volumes between treated and control groups.[2]

Outcomes were categorized as partial or complete responses.

Clinical Development
ADCT-701 is currently being investigated in a Phase I clinical trial (NCT06041516) for the

treatment of patients with neuroendocrine neoplasms and malignant adrenocortical carcinoma.

[9][10] The primary objective of this dose-escalation study is to determine the recommended

Phase 2 dose and assess the safety and tolerability of ADCT-701.[9]

Conclusion
ADCT-701 represents a highly engineered antibody-drug conjugate that leverages a suite of

advanced technologies to achieve targeted delivery of a potent PBD payload. The site-specific

GlycoConnect™ conjugation ensures homogeneity, while the cleavable linker system provides

stability in circulation and efficient payload release within the tumor. Preclinical data robustly

support its potent and specific anti-tumor activity in DLK1-expressing cancers. The ongoing

clinical evaluation will be critical in translating these promising preclinical findings into a viable

therapeutic for patients with high unmet medical needs.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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